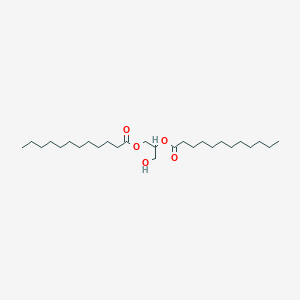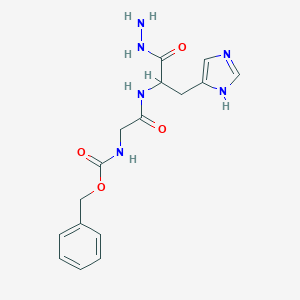
二月桂酸甘油酯
描述
- 它用作量化大鼠去鞘神经中的二酰基甘油的内标 .
- 二酰基甘油是参与各种细胞过程的重要脂类分子。
1,2-二月桂酰基-rac-甘油: 是一种二酰基甘油,在 sn-1 和 sn-2 位置含有月桂酸 (货号 10006626)。
科学研究应用
化学: 用作脂类分析和色谱中的标准物质。
生物学: 在脂类代谢研究和细胞信号通路中被研究。
医学: 在药物递送系统和脂类疗法中具有潜在应用。
工业: 工业应用有限,但其特性可能会启发新型脂类产品。
作用机制
- 该化合物的作用可能涉及与脂类相关酶和细胞膜的相互作用。
- 分子靶点可能包括脂肪酶,它水解二酰基甘油以释放脂肪酸。
准备方法
合成路线: 1,2-二月桂酰基-rac-甘油的合成涉及月桂酸 (十二烷酸) 与甘油的酯化反应。
反应条件: 该反应通常在酸性条件下进行,使用合适的酸催化剂。
工业生产: 虽然在工业上没有广泛生产,但它可以在实验室规模上合成。
化学反应分析
反应: 1,2-二月桂酰基-rac-甘油可以进行各种反应,包括水解、酯化和酯交换。
常用试剂和条件: 酸性催化剂 (如硫酸) 通常用于酯化反应。
主要产物: 主要产物是 1,2-二月桂酰基-rac-甘油本身。
相似化合物的比较
类似化合物: 其他具有不同脂肪酸链的二酰基甘油 (例如,1,2-二棕榈酰基-rac-甘油,1,2-二油酰基-rac-甘油)。
独特性: 1,2-二月桂酰基-rac-甘油的特定脂肪酸组成使其与众不同。
请记住,1,2-二月桂酰基-rac-甘油主要是一种研究工具,其更广泛的应用仍在探索中。 如果您需要更多信息或有任何其他要求,请随时提出
属性
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880897 | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-94-6, 27638-00-2 | |
| Record name | 1,2-Dilaurin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didodecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilaurin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl 1,2-dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lauric acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DILAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dilaurin?
A1: Dilaurin (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.
Q2: Are there any characteristic spectroscopic features of dilaurin?
A: Yes, dilaurin can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of dilaurin shows characteristic peaks, distinguishable from monolaurin and trilaurin. []
Q3: How does dilaurin behave in different lipid environments?
A: Studies show that dilaurin can influence the properties of lipid monolayers. For instance, the presence of dilaurin can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []
Q4: Can dilaurin be produced through enzymatic reactions?
A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize dilaurin. This method often results in a mixture of monolaurin, dilaurin, and trilaurin, requiring further separation techniques. []
Q5: What is the role of dilaurin in the synthesis of trilaurin in plants?
A: In developing Actinodaphne hookeri seeds, dilaurin is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of dilaurin and subsequently trilaurin. []
Q6: How does the structure of dilaurin, compared to monolaurin and trilaurin, affect its interaction with lipases?
A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]
Q7: How can the stability of dilaurin be enhanced in formulations?
A: While specific stability data for dilaurin formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []
Q8: What methods are used to quantify dilaurin in a mixture?
A: Dilaurin can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]
Q9: Can FTIR be used to determine the composition of dilaurin in a mixture with other lauric acid glycerides?
A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, dilaurin, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []
Q10: What are some essential tools for researching dilaurin and similar compounds?
A10: Key tools include:
- Chromatographic techniques (GC, TLC): for separation and quantification of dilaurin in mixtures. [, , ]
- Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of dilaurin-containing samples. []
- Enzymatic assays: to investigate the interaction of dilaurin with enzymes like lipases. [, , ]
Q11: What are some early research milestones in understanding dilaurin and related glycerides?
A11: Early studies focused on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)



![5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B98538.png)







